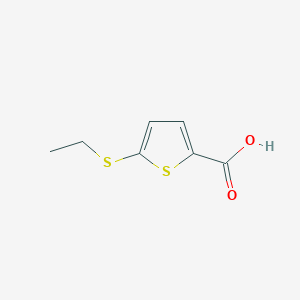

5-(Ethylthio)thiophene-2-carboxylic acid

描述

Overview of Thiophene (B33073) Derivatives in Medicinal Chemistry

Thiophene derivatives are a cornerstone of medicinal chemistry, with a significant number of approved drugs incorporating this heterocyclic motif. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving properties such as metabolic stability and solubility. nih.gov This has led to the development of a wide array of thiophene-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents. nih.govnih.gov The versatility of the thiophene scaffold allows for the synthesis of a vast library of compounds for biological screening. derpharmachemica.com

Significance of Carboxylic Acid Functionality in Thiophene Systems

The presence of a carboxylic acid group on a thiophene ring, as seen in 5-(Ethylthio)thiophene-2-carboxylic acid, is of particular importance in medicinal chemistry. The carboxylic acid moiety can act as a key pharmacophore, a part of a molecule that is responsible for its biological activity, often by forming hydrogen bonds or ionic interactions with biological targets such as enzymes and receptors. Furthermore, the acidity of the carboxylic acid group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This functional group can be readily converted into other functionalities, such as esters and amides, providing a handle for further chemical modification and optimization of a drug candidate.

Contextualization within Organosulfur Chemistry

This compound is an organosulfur compound, a broad class of chemical compounds containing carbon-sulfur bonds. The field of organosulfur chemistry is vast and plays a crucial role in various scientific disciplines, including materials science and medicine. tandfonline.com Sulfur-containing functional groups are present in numerous pharmaceuticals and natural products, contributing to their biological activity and structural diversity. tandfonline.com The ethylthio group (-SCH2CH3) in this compound introduces an additional sulfur atom, which can influence the molecule's electronic properties, lipophilicity, and metabolic pathways. The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites, a consideration in drug design and development. acs.org

While detailed research findings on the specific biological activities and applications of this compound are not extensively documented in publicly available literature, its structural components suggest its potential as a building block in the synthesis of more complex molecules with desired pharmacological properties. The combination of the versatile thiophene core, the pharmacophoric carboxylic acid group, and the modulating ethylthio substituent makes it a compound of interest for further investigation in the ongoing quest for new and improved therapeutic agents.

Structure

2D Structure

属性

IUPAC Name |

5-ethylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELCXTWBBLAQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353919 | |

| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-40-9 | |

| Record name | 5-(ETHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101861-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethylthio Thiophene 2 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches for 5-(Ethylthio)thiophene-2-carboxylic acid typically involve the oxidation of a pre-functionalized thiophene (B33073) ring that already contains the ethylthio group at the 5-position. The key step is the conversion of a precursor group, such as an aldehyde or an acetyl group at the 2-position, into the desired carboxylic acid.

The oxidation of thiophene derivatives with existing carbon-based functional groups at the 2-position is a common and straightforward strategy for preparing thiophene-2-carboxylic acids.

The synthesis of the target compound can be achieved through the oxidation of the corresponding aldehyde precursor, 5-(ethylthio)thiophene-2-carboxaldehyde. The conversion of an aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. While specific conditions for the ethylthio-substituted variant are not detailed in the provided research, analogous transformations are well-established. For instance, a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid involves the oxidation of the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com This suggests that a similar oxidative process would be effective for preparing this compound from its aldehyde precursor.

Another viable direct approach is the oxidation of a methyl ketone (acetyl) group. 2-Acetylthiophene is a known commercial precursor for thiophene-2-carboxylic acid. wikipedia.org This transformation is typically accomplished via the haloform reaction, which involves treating the acetyl derivative with a hypohalite solution (e.g., sodium hypobromite (B1234621) or sodium hypochlorite). This reaction selectively converts the acetyl group into a carboxylate, which is then protonated to yield the carboxylic acid. For the synthesis of the title compound, this would require the precursor 2-acetyl-5-(ethylthio)thiophene. The utility of hypohalites for oxidizing acetyl groups on the thiophene ring has been noted in the synthesis of related compounds. google.com

Catalytic Approaches to Thiophenecarboxylic Acids

Catalytic methods offer an alternative route, often starting from a less functionalized thiophene derivative and introducing the carboxyl group through a C-H activation and oxidation process.

A notable method for the synthesis of 2-thiophenecarboxylic acid and its derivatives involves the reaction of thiophenes with a tetrachloromethane (CCl4) and methanol (B129727) (CH3OH) system in the presence of specific metal catalysts. semanticscholar.orgresearchgate.net This reaction has been shown to be effectively catalyzed by vanadium, iron, or molybdenum compounds, with Fe(acac)3, VO(acac)2, and Mo(CO)6 being identified as catalysts of choice. semanticscholar.org The process yields the methyl ester of the corresponding thiophenecarboxylic acid, which can then be hydrolyzed to the final carboxylic acid product. Total yields for this conversion are reported to be in the range of 44–85%. semanticscholar.orgresearchgate.netresearchgate.net

The proposed reaction mechanism involves the catalyst-mediated oxidation of methanol by tetrachloromethane to generate methyl hypochlorite (B82951) (CH3OCl) and formaldehyde. semanticscholar.orgresearchgate.net The thiophene then undergoes oxymethylation, followed by oxidation of the resulting 2-oxymethylthiophene intermediate by methyl hypochlorite to form the 2-thiophenecarboxylic acid, which is subsequently esterified in the excess methanol. semanticscholar.orgresearchgate.net

| Catalyst | Catalyst Type | Reported Efficacy |

|---|---|---|

| VO(acac)₂ | Vanadium-containing | Effective catalyst for the synthesis of 2-thiophenecarboxylic acid derivatives. semanticscholar.org |

| Fe(acac)₃ | Iron-containing | Identified as a catalyst of choice for the reaction. semanticscholar.org |

| Mo(CO)₆ | Molybdenum-containing | Also cited as a preferred catalyst for this transformation. semanticscholar.org |

The regioselectivity of the aforementioned catalytic carboxylation is a critical consideration when using a substituted thiophene as a starting material. Research has shown that the reaction is highly regioselective. When unsubstituted thiophene is used, the reaction yields methyl 2-thiophenecarboxylate as the major product, indicating a strong preference for substitution at the C2 (alpha) position. semanticscholar.org

For thiophenes that are already substituted at the C2 position (e.g., 2-methylthiophene), the reaction proceeds at the vacant C5 position. semanticscholar.org This demonstrates that the reaction favors the electronically rich and sterically accessible alpha-positions of the thiophene ring. Based on these findings, if a 5-substituted thiophene such as 2-ethylthiophene (B1329412) were used as the precursor for this compound, the catalytic carboxylation would be expected to occur with high regioselectivity at the vacant C2 position, leading to the desired product.

Indirect Synthetic Routes

Indirect synthetic routes to this compound are characterized by the modification of precursor molecules. These methods can be broadly categorized into two main approaches: the derivatization of thiophene-2-carboxylic acid and ring-closure strategies to form the fundamental thiophene structure.

Derivatization from Thiophene-2-carboxylic acid

Starting with the readily available thiophene-2-carboxylic acid, various chemical transformations can be employed to introduce the desired ethylthio group at the 5-position and to modify the carboxylic acid moiety.

A powerful strategy for the functionalization of the thiophene ring is through directed ortho-metalation, specifically lithiation. The treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) results in double deprotonation: one proton is removed from the carboxylic acid group, and a second is abstracted from the 5-position of the thiophene ring, which is the most acidic carbon proton due to the directing effect of the carboxylate group. wikipedia.org This process generates a dianion, the 5-lithio derivative, which is a potent nucleophile. wikipedia.org

This reactive intermediate can then be "quenched" by reacting it with a suitable electrophile to introduce the desired substituent at the 5-position. For the synthesis of this compound, the electrophilic quenching agent would be diethyl disulfide (CH₃CH₂SSCH₂CH₃). The nucleophilic carbon at the 5-position of the thiophene ring attacks one of the sulfur atoms of the diethyl disulfide, cleaving the sulfur-sulfur bond and forming the ethylthio substituent. A subsequent acidic workup re-protonates the carboxylate group to yield the final product.

Table 1: Key Reagents in Lithiation and Electrophilic Quenching

| Step | Reagent | Purpose |

|---|---|---|

| Deprotonation | Lithium diisopropylamide (LDA) | Strong base to generate the 5-lithio dianion intermediate. wikipedia.org |

| Electrophilic Quench | Diethyl disulfide | Provides the ethylthio group that attaches to the 5-position. |

| Workup | Acid (e.g., HCl) | Re-protonates the carboxylate to yield the final carboxylic acid. |

The carboxylic acid functional group of thiophene derivatives can be readily converted into esters. One common method involves the reaction of a corresponding carboxylic acid salt with an alkyl halide. google.com This is a standard nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile. For instance, the sodium or potassium salt of a substituted thiophene-2-carboxylic acid, prepared by reacting the acid with a base like sodium hydroxide (B78521) or potassium carbonate, can be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the corresponding ethyl ester. This esterification can also be driven by removing reaction byproducts or using catalysts like sulfuric acid. google.com

While this method modifies the carboxylic acid group and does not directly form this compound from thiophene-2-carboxylic acid, it is a crucial step in multi-step syntheses where the carboxylic acid needs to be protected as an ester during other transformations on the thiophene ring.

The conversion of carboxylic acids and their derivatives into amides is a fundamental transformation in organic synthesis. youtube.comkhanacademy.org For thiophene-2-carboxylic acid derivatives, amides can be formed through aminolysis. This typically involves activating the carboxylic acid first, as direct reaction with an amine is often slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt. libretexts.org

A common method is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride, by treating it with thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgresearchgate.net The resulting thiophene-2-carbonyl chloride is then reacted with an amine to form the corresponding amide. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine, a method that has been successfully applied to synthesize pyrazole-thiophene-based amides. nih.gov

Table 2: Common Reagents for Amide Formation

| Method | Reagent(s) | Description |

|---|---|---|

| Via Acid Chloride | Thionyl chloride (SOCl₂), Amine | The carboxylic acid is converted to a highly reactive acid chloride, which then readily reacts with an amine. beilstein-journals.orgresearchgate.net |

| Direct Coupling | N,N'-dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Amine | DCC activates the carboxylic acid, allowing for direct reaction with an amine under milder conditions. nih.gov |

| Thermal Dehydration | Amine, Heat | The carboxylic acid and amine form an ammonium salt, which can be heated to eliminate water and form the amide. libretexts.org |

Ring-Closure Strategies for Thiophene Core

Instead of modifying an existing thiophene, the ring itself can be constructed with the desired substituents or precursors to them. These methods build the heterocyclic core from acyclic starting materials.

The Paal-Knorr synthesis is a classic and versatile method for synthesizing substituted thiophenes. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgchem-station.com This process forms the thiophene ring by creating two carbon-sulfur bonds and eliminating water.

Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, which also act as dehydrating agents to drive the reaction to completion. wikipedia.orguobaghdad.edu.iq The mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then undergoes cyclization and dehydration, rather than through the formation of a furan (B31954) intermediate that is subsequently sulfurized. wikipedia.org To synthesize a precursor for this compound, one would need to start with a specifically substituted 1,4-dicarbonyl compound that contains the necessary functional groups to be converted into the ethylthio and carboxylic acid moieties after the ring has been formed.

Table 3: Common Sulfurizing Agents in Paal-Knorr Synthesis

| Reagent | Formula | Notes |

|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | A common and effective sulfurizing and dehydrating agent. uobaghdad.edu.iqpharmaguideline.com |

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of this compound involves the strategic construction of the thiophene ring and the precise introduction of its functional groups. The formation of the core thiophene heterocycle can be achieved through several established and versatile methodologies, including classical condensation reactions and modern catalytic approaches. Subsequent functionalization then yields the desired product. This article explores the key synthetic strategies relevant to the formation of this compound's thiophene scaffold and the introduction of the ethylthio moiety.

1 Paal-Knorr Thiophene Synthesis

A cornerstone in thiophene synthesis is the Paal-Knorr reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884. wikipedia.org This method is a synthetically valuable pathway for obtaining substituted thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgderpharmachemica.com

1 Utilizing 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis fundamentally involves the condensation of a 1,4-dicarbonyl compound (such as a 1,4-diketone, diester, or dicarboxylate) with a sulfurizing agent to form the thiophene ring. wikipedia.orgorganic-chemistry.orgchem-station.com This cyclization is a robust method for creating a wide array of substituted thiophenes, with the substituents on the final ring being determined by the structure of the starting dicarbonyl compound. wikipedia.orgquora.com The versatility of this approach is enhanced by the numerous methods available for synthesizing the 1,4-diketone precursors. wikipedia.org

2 Application of Phosphorus Pentasulfide and Lawesson's Reagent

The choice of sulfurizing agent is critical to the success of the Paal-Knorr synthesis. Traditionally, phosphorus pentasulfide (P₄S₁₀) is the most common reagent used for this transformation. chem-station.compharmaguideline.com P₄S₁₀ acts as both a sulfur source and a potent dehydrating agent, which facilitates the cyclization and aromatization of the intermediate to form the stable thiophene ring. derpharmachemica.comorganic-chemistry.orguobaghdad.edu.iq

In addition to phosphorus pentasulfide, Lawesson's reagent has emerged as a popular and often milder alternative. derpharmachemica.comorganic-chemistry.orgchem-station.com It also serves as an efficient sulfurizing agent for converting the 1,4-dicarbonyl compounds into the corresponding thiophenes. organic-chemistry.orgchem-station.com Both reagents are effective, though their reactivity and substrate compatibility can differ. A notable consideration is that these reactions can generate toxic hydrogen sulfide (B99878) (H₂S) as a byproduct. organic-chemistry.orgchem-station.com

| Reagent | Formula | Role | Reference |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | Sulfurizing and Dehydrating Agent | chem-station.compharmaguideline.com |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Sulfurizing Agent | derpharmachemica.comorganic-chemistry.org |

| Hydrogen Sulfide | H₂S | Sulfur Source (with acid catalyst) | pharmaguideline.com |

3 Mechanistic Considerations and Improvements

The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the initial conversion of the 1,4-diketone to a thioketone intermediate by the sulfurizing agent. wikipedia.org This is followed by cyclization and dehydration to yield the aromatic thiophene ring. wikipedia.org Early hypotheses suggested that the reaction might proceed through a furan intermediate, which is then sulfurized. However, studies by Campaigne and Foye demonstrated that treating isolated furans with phosphorus pentasulfide gave results inconsistent with this pathway, effectively ruling it out. wikipedia.orgorganic-chemistry.org The current consensus supports the direct sulfurization of the dicarbonyl compound, although the exact mechanism is still a subject of elucidation. organic-chemistry.orgquora.com

2 Gewald Aminothiophene Synthesis

Another powerful method for constructing substituted thiophene rings is the Gewald reaction, reported by Karl Gewald in 1966. derpharmachemica.comwikipedia.org This multicomponent reaction provides a direct route to poly-substituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.comuobaghdad.edu.iqwikipedia.org

| Reactant Type | Example | Purpose | Reference |

|---|---|---|---|

| Carbonyl Compound | Ketone or Aldehyde | Forms the C4 and C5 carbons of the thiophene ring | wikipedia.org |

| Activated Nitrile | α-Cyanoester | Forms the C2 and C3 carbons of the thiophene ring | wikipedia.orgorganic-chemistry.org |

| Sulfur Source | Elemental Sulfur (S₈) | Provides the heteroatom for the thiophene ring | pharmaguideline.comuobaghdad.edu.iq |

| Catalyst | Base (e.g., amine) | Promotes the initial condensation reaction | pharmaguideline.com |

3 Industrial-Scale Thiophene Production Relevance

On an industrial scale, thiophene is produced through high-temperature, vapor-phase reactions. wikipedia.orgpharmaguideline.com One major process involves the reaction of a C4 source, such as n-butane or butanol, with a sulfur source, typically carbon disulfide, over a metal oxide catalyst (like alumina) at temperatures ranging from 500–550 °C. wikipedia.orgpharmaguideline.com Another commercially significant method is the reaction of acetylene (B1199291) with hydrogen sulfide over alumina (B75360) at approximately 400°C. derpharmachemica.comuobaghdad.edu.iq These methods are designed for the large-scale synthesis of unsubstituted thiophene but are less suited for producing specifically substituted derivatives like this compound directly.

4 Catalytic Thiophene Synthesis

Modern organic synthesis has introduced a variety of catalytic methods for constructing thiophene rings, often offering higher regioselectivity and milder reaction conditions compared to classical methods. These approaches include:

Palladium-catalyzed reactions: Palladium catalysts, such as PdI₂, have been used for the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. acs.orgmdpi.com

Copper-catalyzed reactions: Copper catalysis enables tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, providing an efficient route to various substituted thiophenes. derpharmachemica.com

Transition-metal-free reactions: Recent developments include the reaction of substituted buta-1-enes with potassium sulfide, which proceeds without a transition metal catalyst via the cleavage of multiple C-H bonds. organic-chemistry.org

These catalytic strategies expand the toolbox for creating complex thiophene derivatives from diverse and readily available acyclic precursors. mdpi.com

Catalytic Approaches to Thiophenecarboxylic Acids

3 Formation of the Ethylthio Moiety

The introduction of the ethylthio (-SCH₂CH₃) and carboxylic acid (-COOH) groups at the 2- and 5-positions of the thiophene ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the functionalization of a pre-formed thiophene ring.

A plausible synthetic route begins with thiophene-2-carboxylic acid. wikipedia.org The carboxylic acid group is deactivating and directs incoming electrophiles to the meta-position (C4 and C5). However, direct electrophilic substitution can be complex. A more controlled and widely used method involves metallation. Thiophene-2-carboxylic acid can undergo double deprotonation using a strong base like lithium diisopropylamide (LDA) to generate a 5-lithio derivative. wikipedia.org This highly nucleophilic intermediate can then react with an appropriate electrophile.

To form the ethylthio group, the 5-lithio-thiophene-2-carboxylate dianion can be reacted with diethyl disulfide (CH₃CH₂S-SCH₂CH₃). The lithium at the 5-position will attack the disulfide bond, displacing an ethanethiolate anion and forming the C-S bond, which upon acidic workup yields this compound.

Alternatively, a 5-halothiophene-2-carboxylic acid derivative can serve as a precursor. Nucleophilic aromatic substitution with sodium ethanethiolate (NaSCH₂CH₃) can displace the halide to install the ethylthio group. The introduction of the carboxylic acid function itself can be achieved through methods like the carboxylation of a 2-lithiothiophene intermediate with carbon dioxide. wikipedia.orgbeilstein-journals.org

Formation of the Ethylthio Moiety

Introduction of Alkylthio Groups

The introduction of an alkylthio group, specifically an ethylthio group, at the 5-position of thiophene-2-carboxylic acid is accomplished via a directed metalation strategy. This approach leverages the acidity of both the carboxylic acid proton and the C-5 proton of the thiophene ring.

The key transformation involves the treatment of thiophene-2-carboxylic acid with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a dianionic species. rsc.orgwikipedia.org This dianion, specifically the 5-lithio derivative of the lithium carboxylate, serves as a potent nucleophile. wikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure the stability of the organolithium intermediate.

Subsequent reaction of this in situ generated dianion with an appropriate electrophilic sulfur-containing reagent, such as diethyl disulfide, results in the formation of the carbon-sulfur bond at the 5-position of the thiophene ring. This step effectively introduces the ethylthio group, yielding the desired this compound after an acidic workup.

Deprotonation: Thiophene-2-carboxylic acid is treated with at least two equivalents of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the dianion, lithium 5-lithiothiophene-2-carboxylate.

Thiolation: The dianion is then reacted with one equivalent of diethyl disulfide. The nucleophilic C-5 of the thiophene ring attacks one of the sulfur atoms of the disulfide, displacing an ethanethiolate anion.

Acidification: The reaction mixture is quenched with an acid, such as hydrochloric acid, to protonate the carboxylate and any remaining basic species, affording the final product, this compound.

Detailed research findings from studies on the generation and synthetic utility of dianions derived from thiophenecarboxylic acids have demonstrated the robustness of this methodology for the preparation of a variety of 5-substituted derivatives in good to excellent yields. rsc.org

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Thiophene-2-carboxylic acid |

| Reagents | Lithium diisopropylamide (LDA), Diethyl disulfide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | Not specified in available abstracts |

| Yield | Good to excellent (specific value not available in abstracts) |

Chemical Reactivity and Derivatization of 5 Ethylthio Thiophene 2 Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety in 5-(ethylthio)thiophene-2-carboxylic acid is a versatile functional group that can undergo several classical transformations, including esterification, amidation, reduction, and conversion to acyl halides. These reactions provide pathways to a diverse set of derivatives.

Esterification

The esterification of thiophene-2-carboxylic acids is a well-established method for modifying the carboxyl group. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net For instance, the reaction of a substituted thiophene-2-carboxylic acid with an alcohol like ethanol, often with a catalytic amount of a strong acid such as sulfuric acid, yields the corresponding ethyl ester. google.com The process is generally carried out under reflux conditions to drive the equilibrium towards the product. researchgate.net

A variety of alcohols can be employed in this reaction, leading to a wide array of esters. The general reaction scheme for the esterification of this compound is depicted below:

Reaction Scheme for Esterification

Table 1: Examples of Esterification Reactions of Thiophene-2-Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Alcohol | Catalyst | Product | Reference |

| Thiophene-2-carboxylic acid | Ethanol | Sulfuric Acid | Ethyl thiophene-2-carboxylate | google.com |

| 5-Chlorothiophene-2-carboxylic acid | Methanol (B129727) | Not Specified | Methyl 5-chlorothiophene-2-carboxylate | semanticscholar.org |

Amidation

Amidation of this compound can be achieved through various methods, most commonly by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. beilstein-journals.org This two-step approach is often preferred as the direct reaction between a carboxylic acid and an amine can be slow and require high temperatures.

Alternatively, coupling agents can be employed to facilitate the direct amidation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid, allowing for its reaction with an amine under milder conditions to form the corresponding amide. nih.gov

General Reaction Scheme for Amidation via Acyl Chloride

Table 2: Amidation of a Thiophene-2-carboxylic Acid Derivative

| Carboxylic Acid Derivative | Amine | Coupling Method | Product | Reference |

| 4,5-Dibromothiophene-2-carboxylic chloride | O-ethylhydroxylamine | Direct reaction | 4,5-Dibromothiophene-2-carboxylic acid-N-ethoxyamide | google.com |

Reduction to Hydrocarbons

The direct reduction of a carboxylic acid group to a hydrocarbon (a methyl group in this case) is a challenging transformation that typically cannot be achieved in a single step. Standard reduction methods for carbonyls, such as the Wolff-Kishner or Clemmensen reductions, are effective for aldehydes and ketones but not directly for carboxylic acids. derpharmachemica.com

Therefore, a two-step sequence is generally employed. First, the this compound can be converted into a corresponding ketone. A common strategy is the Friedel-Crafts acylation of an aromatic compound using the acyl chloride derived from the thiophene (B33073) carboxylic acid. derpharmachemica.com Alternatively, the carboxylic acid can be reacted with an organometallic reagent.

Once the ketone is formed, it can then be reduced to the corresponding alkane. For instance, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is a suitable method for this conversion. derpharmachemica.com

Proposed Two-Step Reaction Scheme for Reduction to Hydrocarbon

Formation of Acyl Halides

The conversion of this compound to its corresponding acyl halide, typically an acyl chloride, is a key step in the synthesis of many of its derivatives, including esters and amides. This transformation is readily accomplished by treating the carboxylic acid with a variety of chlorinating agents. beilstein-journals.org

Commonly used reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). google.comgoogleapis.com The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. beilstein-journals.org These reactions are typically carried out in an inert solvent.

Reaction Scheme for Acyl Halide Formation

Table 3: Reagents for the Formation of Thiophene-2-carbonyl Chlorides

| Starting Material | Reagent | Product | Reference |

| Thiophene | Oxalyl Chloride | Thiophene-2-carbonyl chloride | google.comgoogleapis.com |

| 3-Methylthiophene-2-carboxylic acid | Thionyl Chloride | 4-Bromo-3-methyl-2-thiopheneacid Chloride (after further steps) | beilstein-journals.org |

Reactions Involving the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution on the ring is influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic attack than benzene (B151609). The outcome of an electrophilic aromatic substitution on this compound is determined by the combined directing effects of the ethylthio group at the 5-position and the carboxylic acid group at the 2-position.

The ethylthio group (-SEt) is an ortho, para-directing activator due to the ability of the sulfur atom's lone pairs to stabilize the intermediate carbocation through resonance. In a 5-substituted thiophene, this would direct incoming electrophiles to the 4-position.

Conversely, the carboxylic acid group (-COOH) is a meta-directing deactivator. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the position meta to itself, which in this case would be the 4-position.

Table 4: Directing Effects of Substituents on the Thiophene Ring

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -SCH₂CH₃ | 5 | Activating | Ortho, Para (directs to 4-position) |

| -COOH | 2 | Deactivating | Meta (directs to 4-position) |

Nucleophilic Substitution

The thiophene ring is generally more susceptible to nucleophilic substitution than the benzene ring. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq In this compound, the presence of the electron-withdrawing carboxylic acid group at the 2-position would further facilitate nucleophilic attack on the thiophene ring. Nucleophilic substitution reactions on thiophenes can proceed via an addition-elimination mechanism.

Oxidation of Thiophene Ring and Side Chains

Oxidation reactions of this compound can occur at two main sites: the sulfur atom of the thiophene ring and the sulfur atom of the ethylthio side chain. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (S-oxide) and further to a sulfone (S,S-dioxide). researchgate.net The oxidation of thiophenes to their S-oxides is a process that disrupts the aromaticity of the ring. researchgate.net These S-oxides are often unstable and can act as reactive intermediates. nih.gov However, in some cases, they can be isolated, particularly when bulky substituents are present at the 2- and 5-positions. nih.gov Further oxidation leads to the more stable thiophene S,S-dioxides. researchgate.net

The oxidation of thiophene derivatives can be achieved using various oxidizing agents, as detailed in the table below.

| Oxidizing Agent | Product | Reference |

| Hydrogen peroxide | Thiophene S-oxide, Thiophene S,S-dioxide | nih.gov |

| Trifluoroperacetic acid | Thiophene S-oxide, Thiophene S,S-dioxide | wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Thiophene S,S-dioxide | researchgate.net |

| Methyltrioxorhenium(VII) catalyzed hydrogen peroxide | Thiophene S-oxide, Thiophene S,S-dioxide | nih.gov |

The stepwise oxidation allows for the controlled formation of either the sulfoxide or the sulfone. nih.gov The rate of conversion from the thiophene to the sulfoxide is influenced by the electronic nature of the substituents on the ring. nih.gov

While the primary focus of oxidation is often on the sulfur atoms, the alkyl side chain can also be a site for chemical modification. However, the direct oxidation of the ethyl group in the ethylthio side chain to a carboxylic acid is a challenging transformation that is not commonly reported for this class of compounds. More typically, a carboxylic acid functionality is introduced to the thiophene ring through methods like Grignard metallation followed by carbonation with CO2, or through palladium-catalyzed carbonylation. beilstein-journals.org The synthesis of thiophene-2-carboxylic acids can also be achieved by the oxidation of other functional groups at the 2-position, such as a formyl or acetyl group. wikipedia.orgsemanticscholar.org

Derivatization for Analytical and Synthetic Applications

The carboxylic acid functional group of this compound provides a convenient handle for derivatization, enabling its use in various analytical and synthetic applications.

Formation of Fluorescent Esters for HPLC Detection

For the sensitive detection and quantification of carboxylic acids by High-Performance Liquid Chromatography (HPLC), derivatization with a fluorescent reagent is a common strategy. nih.govmdpi.com This involves the conversion of the carboxylic acid into a highly fluorescent ester. A variety of reagents are available for this purpose, which react with the carboxyl group to introduce a fluorophore. nih.gov

The derivatization enhances the sensitivity and selectivity of the analysis. nih.gov The choice of reagent depends on the desired fluorescence properties and the required reaction conditions.

| Reagent Class | Example Reagent | Reference |

| Coumarin Analogues | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | researchgate.net |

| Alkyl Halides | 9-Chloromethylanthracene | nih.gov |

| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | thermofisher.com |

| Naphthalimide Sulfonate Esters | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | thermofisher.com |

The derivatization reaction typically involves the reaction of the carboxylic acid with the labeling reagent in the presence of a catalyst or a base. researchgate.net The resulting fluorescent ester can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.net

Biological Activities and Pharmacological Relevance

Structure-Activity Relationships (SAR) in Thiophene (B33073) Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For thiophene derivatives, SAR studies have identified key functional groups and substitution patterns that are critical for their pharmacological activity. rsc.orgresearchgate.net

The presence of specific functional groups attached to the thiophene core is a determining factor in the biological activity of these derivatives. nih.gov

Carboxylic Acids: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). In thiophene derivatives, this group can act as a crucial binding element to the active sites of enzymes like cyclooxygenase (COX). researchgate.netnih.gov For example, the commercially available anti-inflammatory drug Tiaprofenic acid features a carboxylic acid moiety. researchgate.netencyclopedia.pub

Esters: Esterification of the carboxylic acid group can modify the pharmacokinetic properties of a compound. Esters can function as prodrugs, which are converted to the active carboxylic acid form in the body. msu.edu

Amines and Amides: Amine and amide functionalities are also frequently incorporated into thiophene structures to enhance their biological profiles. nih.govnih.gov These groups can form hydrogen bonds and other key interactions with biological targets. researchgate.net The amide functional group, for instance, is a core component in many biologically active molecules. masterorganicchemistry.com The introduction of an amide linkage can significantly influence a compound's activity and selectivity. nih.gov

The strategic placement of these groups on the thiophene ring is essential for achieving the desired therapeutic effect. nih.gov

The addition of alkyl and methoxy (B1213986) groups to the thiophene scaffold has been shown to significantly modulate the biological response. nih.govnih.gov

Alkyl Groups: Small alkyl groups, such as methyl groups, can influence a molecule's lipophilicity, which affects its absorption, distribution, and metabolism. The presence of a methyl group has been associated with potent anti-inflammatory activity in certain thiophene derivatives. nih.gov In some benzo[b]thiophene derivatives, the addition of a methyl group enhanced antiproliferative activity against specific cancer cell lines. nih.gov

Methoxy Groups: Methoxy groups are electron-donating and can alter the electronic properties of the thiophene ring, potentially enhancing receptor binding. researchgate.net Studies have shown that methoxy-substituted thiophene derivatives can effectively regulate inflammatory responses. nih.govencyclopedia.pub For instance, one study highlighted that the potent activity of a 5-LOX inhibiting compound was associated with the presence of methyl and methoxy radicals in its structure. nih.gov

These substitutions are key tools for medicinal chemists to optimize the potency and selectivity of thiophene-based drug candidates. nih.gov

Reported Biological Activities of Thiophene-based Compounds

The structural versatility of the thiophene nucleus has led to the discovery of compounds with a broad spectrum of biological activities. nih.gov One of the most extensively studied areas is their role as anti-inflammatory agents. researchgate.netnih.gov

Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, contain a thiophene ring, highlighting the importance of this scaffold in developing anti-inflammatory agents. nih.govencyclopedia.pub

A primary mechanism through which many thiophene derivatives exert their anti-inflammatory effects is by inhibiting the COX and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. arkat-usa.org

Cyclooxygenase (COX) Inhibition: COX enzymes exist in at least two major isoforms, COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammation. encyclopedia.pub Many thiophene-based NSAIDs, including Tiaprofenic acid and Tinoridine, act by inhibiting COX enzymes. nih.govencyclopedia.pub Some derivatives have been found to be potent and selective inhibitors of COX-2. nih.gov

Lipoxygenase (LOX) Inhibition: The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, which are potent mediators of inflammation. rsc.org The drug Zileuton is an example of a thiophene-containing LOX inhibitor. nih.govencyclopedia.pub Research has identified other thiophene derivatives that show significant inhibitory activity against 5-LOX, with some compounds acting as dual inhibitors of both COX-2 and 5-LOX. nih.govencyclopedia.pub

Below is a table summarizing some thiophene-based compounds and their activity as COX and/or LOX inhibitors.

| Compound Name | Target Enzyme(s) | Reported Activity |

| Tiaprofenic acid | COX | An NSAID used for pain and inflammation. nih.govencyclopedia.pub |

| Tinoridine | COX | An NSAID with anti-inflammatory properties. nih.govencyclopedia.pub |

| Zileuton | LOX | A 5-LOX inhibitor used in treating asthma. nih.govencyclopedia.pub |

| Tenidap | COX/5-LOX | An NSAID with dual inhibitory action. researchgate.netencyclopedia.pub |

| Compound 5b | COX-2/5-LOX | A morpholinoacetamide-thiophene hybrid with high selectivity for COX-2 and good 5-LOX inhibition (IC50 = 5.45 µM for COX-2; 4.33 µM for 5-LOX). nih.gov |

This table is for informational purposes and is based on published research findings.

Beyond direct enzyme inhibition, the anti-inflammatory actions of thiophene derivatives involve other mechanisms. They can modulate the expression of genes and the production of inflammatory cytokines. nih.govencyclopedia.pub Inflammatory processes are mediated by cytokines, which can be pro-inflammatory (like TNF-α and IL-6) or anti-inflammatory. nih.gov

Antimicrobial Activity

Thiophene-based compounds, particularly those derived from thiophene carboxylic acids, have been a subject of extensive research for their antimicrobial properties. frontiersin.orgnih.govnih.gov The versatility of the thiophene ring allows for structural modifications that can lead to potent antibacterial and antifungal agents. farmaciajournal.com

While direct studies on the antibacterial activity of 5-(Ethylthio)thiophene-2-carboxylic acid are not extensively documented in the reviewed literature, numerous studies on its structural analogs highlight the potential of this chemical class. Derivatives of thiophene-2-carboxylic acid have demonstrated notable efficacy against a range of bacterial pathogens.

For instance, newly synthesized thioureides of 2-thiophene carboxylic acid were tested against several bacterial strains. These compounds showed activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values varying significantly based on the specific derivative and bacterial strain. researchgate.net

Another study focused on different thiophene derivatives, including amides, which showed promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. The presence of the thiophene ring combined with an amide group was found to be crucial for their antibacterial action. nih.gov Research on thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) also identified compounds with potent and selective activity against Clostridium difficile, a significant nosocomial pathogen. tandfonline.com

| Derivative Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2-Thiophene carboxylic acid thioureides | Gram-positive strains (e.g., Bacillus subtilis) | 7.8 - 125 | researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | researchgate.net |

| 2-Thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | researchgate.net |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2 - 4 | tandfonline.com |

The antifungal potential of thiophene derivatives has been well-established through various studies. Thiourea derivatives of 2-thiophene carboxylic acid have been synthesized and evaluated for their activity against fungal pathogens, particularly Candida species, which are a common cause of nosocomial infections. farmaciajournal.com

One study on newly synthesized 2-thiophene carboxylic acid thioureides demonstrated that all tested compounds exhibited antifungal activity, with MICs against Candida albicans and Aspergillus niger ranging from 31.25 to 62.5 µg/mL. researchgate.net Furthermore, N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones have been identified as potential antifungal agents, with evidence suggesting their mechanism of action may involve the inhibition of enzymes related to the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Another class of derivatives, 2-amino-4,5-dialkyl-thiophene-3-carbonitriles, also showed fungicidal activity against clinical isolates of Candida and Cryptococcus. researchgate.net

| Derivative Class | Fungal Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 2-Thiophene carboxylic acid thioureides | Candida albicans & Aspergillus niger | 31.25 - 62.5 | researchgate.net |

| 2-Amino-thiophene-3-carbonitrile derivatives | Cryptococcus strains | 100 - 800 (MFC) | researchgate.net |

Helicobacter pylori is a bacterium linked to various gastric diseases, and the rise in antibiotic resistance necessitates the development of new therapeutic agents. nih.govmdpi.com Thiophene derivatives have emerged as a class of compounds with potential activity against this pathogen.

Research into 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives, which are structurally related to this compound, has provided insights into their anti-H. pylori effects. In one study, derivatives featuring a nitrothiophene ring were assessed, and they demonstrated moderate to weak inhibitory responses against metronidazole-resistant H. pylori isolates. nih.gov In a separate line of research, thienopyrimidine compounds were identified as highly potent and selective inhibitors of H. pylori. Their mechanism of action was traced to the inhibition of the bacterial respiratory complex I subunit NuoD, an enzyme essential for ATP synthesis in H. pylori. nih.gov These findings underscore the potential of the thiophene scaffold in designing novel agents to combat H. pylori infections.

Antiviral Activity

The broad biological profile of thiophene derivatives extends to antiviral applications. cognizancejournal.com While specific data on this compound is limited, related compounds have shown promise. A study on heterocyclic carboxamide derivatives investigated their potential as anti-norovirus agents. Among the compounds synthesized, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an effective inhibitor of norovirus replication. Subsequent structure-activity relationship (SAR) studies revealed that halogenated thiophene-2-carboxamide analogs possessed even more potent antiviral activity, suggesting that the thiophene ring is essential for this effect. jst.go.jp Other research has also pointed to the potential of thiophene derivatives in developing new antiviral drugs. ontosight.aimdpi.com

Potential in Glaucoma Treatment (Related Thiophene Carboxylic Acid Derivatives)

Glaucoma is a leading cause of irreversible blindness, characterized by damage to the optic nerve often associated with elevated intraocular pressure (IOP). nsf.gov A key strategy in glaucoma management is the reduction of IOP by inhibiting the enzyme carbonic anhydrase (CA) in the eye. youtube.com

Several thiophene derivatives have been developed as potent carbonic anhydrase inhibitors (CAIs). Specifically, sulfonamide derivatives of benzo[b]thiophene have been synthesized and evaluated for their potential as topical anti-glaucoma agents. nih.gov Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide (B1673808) were found to be among the most potent ocular hypotensive agents in this class. nih.govnih.gov Although some thiophene-carboxamide sulfonamides showed good CA inhibition, they were less effective at lowering IOP in animal models compared to related furan (B31954) and pyrrole (B145914) derivatives. drugbank.com Nonetheless, the research demonstrates that the thiophene scaffold is a viable starting point for the development of topical CAIs for glaucoma treatment. nih.gov

Other Therapeutic Applications (General Thiophene Derivatives)

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a vast spectrum of pharmacological activities beyond antimicrobial and anti-glaucoma applications. nih.govencyclopedia.pub The structural versatility of thiophene allows it to serve as a building block for drugs targeting a wide array of diseases. eprajournals.com

General therapeutic applications of thiophene derivatives include:

Anti-inflammatory: Compounds like Suprofen and Tiaprofenic acid are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that contain a thiophene ring. nih.govnih.gov

Anticancer: Thiophene-containing drugs such as Thiophenfurin and Raltitrexed have been developed as anticancer agents. nih.govnih.gov

Anticonvulsant and Anti-anxiety: The thiophene moiety is present in drugs like Tiagabine and Etizolam, which are used to treat neurological disorders. nih.gov

Antipsychotic: Olanzapine, a widely used antipsychotic medication, features a thiophene ring fused to a diazepine (B8756704) system. nih.govencyclopedia.pub

Antiplatelet: The antiplatelet agents Ticlopidine and Clopidogrel, crucial in preventing blood clots, are also based on a thiophene structure. nih.govencyclopedia.pub

This wide range of activities highlights the importance of the thiophene ring system in the design and discovery of new therapeutic agents for various diseases. nih.govnih.govcognizancejournal.com

Antioxidant Activity

There is no available scientific literature that has evaluated the antioxidant properties of this compound. While other thiophene derivatives have been investigated for their potential to scavenge free radicals, no such data exists for this specific compound. nih.gov

Anti-HIV Activity

No studies have been published that assess the efficacy of this compound as an anti-HIV agent. Research into other thiophene-based molecules has explored their potential as HIV inhibitors, but this specific derivative has not been a subject of such investigations. nih.govnih.gov

Anesthetic Properties

There is no information available in the scientific literature regarding any potential anesthetic properties of this compound.

Antitubercular Activity

The potential of this compound as an antitubercular agent has not been explored in any published research. Studies on other thiophene-based compounds have been conducted to evaluate their activity against Mycobacterium tuberculosis, but this specific molecule has not been included in such screenings. nih.govsemanticscholar.org

Antitumor/Cytotoxic Activities

There are no available studies that have investigated the antitumor or cytotoxic effects of this compound on any cancer cell lines. While the thiophene scaffold is a component of some compounds with demonstrated anticancer activity, the specific effects of this derivative have not been reported. nih.govnih.gov

Mechanisms of Biological Action

Consistent with the absence of data on its biological activities, the mechanisms of action for this compound have not been elucidated. Understanding the mechanism of action is contingent upon observing a biological effect, and as no such effects have been documented for this compound, its molecular targets and pathways of interaction remain unknown.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. Such studies on thiophene (B33073) carboxylic acid derivatives have been performed to understand their geometry, electronic structure, and reactivity.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For thiophene derivatives, DFT calculations are often employed to determine bond lengths, bond angles, and dihedral angles. These optimized structures represent the minimum energy state of the molecule and are crucial for the accurate calculation of other properties. Studies on related thiophene carboxylic acids have utilized methods like B3LYP with basis sets such as 6-31G** to achieve reliable geometries. It is through such computational methods that the spatial arrangement of the ethylthio group and the carboxylic acid group relative to the thiophene ring in 5-(Ethylthio)thiophene-2-carboxylic acid could be accurately predicted.

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring and the sulfur atom, while the LUMO may be distributed over the carboxylic acid group or other electron-withdrawing substituents. In a study on 2-thiophene carboxylic acid, the calculated HOMO and LUMO energies were used to show that charge transfer can occur within the molecule. rsc.org The presence of an ethylthio group at the 5-position would be expected to influence the electron density and thus the energies of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Thiophene Derivative (Thiophene-2-carboxylic acid)

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative of thiophene-2-carboxylic acid and is provided for illustrative purposes. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP displays regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-poor and prone to nucleophilic attack. In studies of thiophene-2-carboxylic acid, the MESP map highlights the negative potential around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors. mdpi.com For this compound, an MESP analysis would likely reveal a negative potential associated with the sulfur atom of the ethylthio group as well, influencing its interaction with biological macromolecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. brieflands.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While no specific molecular docking studies have been reported for this compound, numerous studies have been conducted on thiophene and thiadiazole derivatives against a variety of biological targets. For instance, thiophene derivatives have been investigated as potential inhibitors of enzymes such as cyclooxygenase (COX) and various protein kinases. brieflands.com Docking studies on thiophene-2-carboxylic acid have suggested its potential as an anti-inflammatory agent. nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The carboxylic acid moiety of this compound would be expected to form hydrogen bonds, while the thiophene ring and the ethylthio group could engage in hydrophobic and other non-covalent interactions.

Table 2: Example of Molecular Docking Results for a Thiophene Derivative Against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiophene Derivative | -7.5 | TYR 23, LYS 45, ILE 89 |

| Reference Inhibitor | -8.2 | TYR 23, LYS 45, PHE 92 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

In Silico Prediction of Biological Activity (General Thiadiazole Derivatives)

In silico methods are increasingly used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds. These predictions can help to prioritize compounds for synthesis and experimental testing.

Studies on general thiadiazole derivatives, which share a five-membered heterocyclic ring structure with thiophene, have demonstrated a wide range of predicted biological activities. mdpi.com Computational tools and web servers are used to screen these compounds against databases of known biological targets. For many thiadiazole derivatives, in silico studies have predicted potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities. mdpi.comnih.govnih.gov For example, some 1,3,4-thiadiazole (B1197879) derivatives have been identified through virtual screening as potential inhibitors of SARS-CoV-2 main protease. nih.gov These predictive studies often rely on the structural similarity of the query molecule to known active compounds. Given the structural features of this compound, it is plausible that in silico predictions would suggest a range of potential biological activities for this compound as well.

Advanced Characterization Techniques Relevant to Thiophenes with Carboxylic Acid and Ethylthio Moieties

Spectroscopic Analysis

Spectroscopy provides detailed information about the molecular structure, functional groups, and electronic transitions within the molecule.

Key expected vibrational modes include:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which typically participates in strong hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid is expected between 1680-1710 cm⁻¹. In a related compound, 5-(methoxycarbonyl)thiophene-2-carboxylic acid, two distinct carbonyl stretches were observed at 1728 cm⁻¹ and 1712 cm⁻¹. nih.gov

C-S Stretch: Vibrations associated with the C-S bond within the thiophene (B33073) ring and the ethylthio group are expected in the fingerprint region. For TCA, C-S stretching modes have been identified between 640 and 860 cm⁻¹. iosrjournals.org

Thiophene Ring Vibrations: The C=C stretching vibrations of the aromatic thiophene ring typically appear in the 1350-1530 cm⁻¹ range. iosrjournals.org Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Table 1: Predicted IR Absorption Bands for 5-(Ethylthio)thiophene-2-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Sharp, Strong |

| Thiophene Ring | C=C Stretch | 1350-1530 | Medium |

| Thiophene Ring | C-H Stretch | ~3100 | Medium-Weak |

| Thioether/Thiophene | C-S Stretch | 640-860 | Medium-Weak |

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for each type of proton.

Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and are coupled to each other. They are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). For thiophene-2-carboxylic acid, these protons appear around δ 7.1-7.3 ppm. chemicalbook.com The electron-donating ethylthio group at position 5 would likely shift the adjacent proton (H4) upfield, while the electron-withdrawing carboxylic acid at position 2 would shift the adjacent proton (H3) downfield.

Ethyl Protons: The ethylthio group will produce a quartet for the methylene (B1212753) (-CH₂-) protons (likely in the δ 2.8-3.2 ppm range) and a triplet for the methyl (-CH₃) protons (likely in the δ 1.2-1.5 ppm range).

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically δ 10-13 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm.

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the carboxylic acid (C2) and the carbon attached to the sulfur of the ethylthio group (C5) would be significantly shifted. Based on data for thiophene, the carbons adjacent to the sulfur (C2 and C5) appear around δ 125 ppm, while the other two carbons (C3 and C4) appear around δ 127 ppm. chemicalbook.com Substituent effects would alter these values.

Ethyl Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|---|

| Thiophene | H-3 | ~7.8-8.0 | d | ~130-135 |

| Thiophene | H-4 | ~7.0-7.2 | d | ~125-130 |

| Ethylthio | -S-CH₂ -CH₃ | ~2.8-3.2 | q | ~25-30 |

| Ethylthio | -S-CH₂-CH₃ | ~1.2-1.5 | t | ~14-16 |

| Carboxylic Acid | -COOH | ~10-13 | br s | - |

| Carboxylic Acid | -C OOH | - | - | ~165-175 |

| Thiophene | C-2 | - | - | ~140-145 |

| Thiophene | C-5 | - | - | ~145-150 |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Thiophene itself exhibits a strong absorption band around 235 mμ, which is attributed to a π → π* transition. nii.ac.jpresearchgate.net The introduction of substituents onto the thiophene ring alters the electronic structure and, consequently, the absorption spectrum.

A 2-carboxylic acid group generally acts as an auxochrome and, due to its conjugation with the thiophene ring, causes a bathochromic shift (a shift to a longer wavelength) of the main absorption band. nii.ac.jp The ethylthio group at the 5-position is also an auxochrome with lone pairs of electrons on the sulfur atom that can participate in resonance with the thiophene π-system. This extended conjugation is expected to result in a further bathochromic shift compared to thiophene-2-carboxylic acid. Therefore, the primary absorption maximum (λ_max) for this compound is predicted to be at a wavelength longer than 235 mμ, likely in the 260-300 mμ range.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₈O₂S₂), the molecular weight is 188.27 g/mol . sigmaaldrich.com

The mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 188. Key fragmentation pathways for thiophene carboxylic acids often involve the loss of moieties from the carboxyl group or cleavage of the substituent alpha to the ring.

Loss of OH: A fragment at m/z 171 ([M-OH]⁺) could be observed.

Loss of COOH: A fragment at m/z 143 ([M-COOH]⁺) is plausible.

Loss of C₂H₅: Cleavage of the sulfur-ethyl bond could lead to a fragment at m/z 159 ([M-C₂H₅]⁺). For the parent compound, thiophene-2-carboxylic acid, major fragments are observed at m/z 111 (loss of OH) and m/z 83. nih.gov Similar fragmentation patterns, adjusted for the ethylthio substituent, would be anticipated.

Crystallography (Where Applicable to Thiophene Carboxylic Acid Derivatives)

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. While the crystal structure of this compound itself has not been reported, the structures of related compounds like thiophene-2-carboxylic acid and 5-(methoxycarbonyl)thiophene-2-carboxylic acid offer valuable insights. nih.govasianpubs.orgresearchgate.net

A common and dominant structural feature in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. nih.gov In these dimers, the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a characteristic centrosymmetric eight-membered ring. It is highly probable that this compound would also crystallize in such a dimeric form.

Table 3: Crystallographic Data for Related Thiophene Carboxylic Acid Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxylic acid | Orthorhombic | Pna2(1) | Hydrogen-bonded tetramer | asianpubs.orgresearchgate.net |

| 5-(Methoxycarbonyl)thiophene-2-carboxylic acid | Monoclinic | P2₁/c | Hydrogen-bonded dimer | nih.gov |

常见问题

Q. Key parameters for yield optimization :

- Temperature : Higher temperatures (80–100°C) may accelerate reactions but risk decomposition.

- Catalysts : Sodium ethoxide or similar bases improve substitution efficiency .

- Stoichiometry : A 1:1 molar ratio of thiophene precursor to ethylthiol derivatives minimizes side products .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical compatibility and breakthrough time) and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid :

- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) and acids .

Q. Advanced Consideration :

- Waste disposal : Avoid environmental release; use sealed containers for disposal due to sulfur oxide decomposition risks .

How can structural and electronic properties of this compound be characterized?

Basic Research Question

- NMR Spectroscopy : Analyze proton environments (e.g., ethylthio group at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for SCH₂) .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., planar thiophene rings with 3–6° deviations for substituents) .

Q. Advanced Method :

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

How can researchers reconcile conflicting data on the biological activity of thiophene-2-carboxylic acid derivatives?

Advanced Research Question

Discrepancies in anti-inflammatory or antitumor activity data may arise from:

- Purity issues : Use HPLC (>95% purity) to confirm compound integrity .

- Assay variability : Standardize assays (e.g., COX-2 inhibition for anti-inflammatory studies) across labs .

- Structural analogs : Compare activities of derivatives (e.g., 4,5-diaryl vs. 5-ethylthio substituents) to identify structure-activity relationships .

Example :

In one study, 5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives showed 60% tumor inhibition in vitro, while ethylthio analogs required higher concentrations, suggesting substituent-dependent efficacy .

What methodologies are recommended for stability testing of this compound?

Advanced Research Question

- Accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (40–60°C), and light to identify degradation pathways .

- Analytical tools :

Key Finding :

Under acidic conditions, decomposition yields CO₂ and sulfur oxides, necessitating pH-neutral storage .

How can computational tools predict the biological interactions of this compound?

Advanced Research Question

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or kinase domains) using software like AutoDock .

- QSAR Models : Correlate electronic properties (e.g., logP, polar surface area) with bioactivity data to guide derivative design .

Case Study :

A derivative with a logP of 2.8 showed better membrane permeability and anti-inflammatory activity than hydrophilic analogs, highlighting the role of lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。